4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Description
4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolopyrimidine moiety, and a chlorophenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry, medicinal chemistry, and industrial applications.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-14-3-1-13(2-4-14)11-19(18(25)26)6-9-24(10-7-19)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11H2,(H,25,26)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDWLLXEFDZGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)C(=O)O)C3=NC=NC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Pyrrolopyrimidine Moiety: : The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyrimidine and an appropriate aldehyde or ketone. This reaction is typically carried out under acidic or basic conditions, with heating to facilitate the cyclization process.
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Introduction of the Piperidine Ring: : The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, a suitable piperidine derivative can be reacted with the pyrrolopyrimidine intermediate under basic conditions to form the desired piperidine ring.
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Attachment of the Chlorophenyl Group: : The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of a chlorobenzene derivative with the piperidine-pyrrolopyrimidine intermediate in the presence of a Lewis acid catalyst, such as aluminum chloride.
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Carboxylation: : The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base, such as sodium hydroxide, under high-pressure conditions.
Industrial Production Methods
Industrial production of 4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, electrophiles such as alkyl halides in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
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Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
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Biology: : Investigated for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules. It may serve as a lead compound for the development of new drugs or therapeutic agents.
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Medicine: : Explored for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
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Industry: : Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable compound in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects through various pathways, including:
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Enzyme Inhibition: : The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved.
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Receptor Modulation: : The compound may interact with specific receptors on the cell surface or within the cell, modulating their activity and influencing cellular signaling pathways.
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Ion Channel Blockade: : The compound may block ion channels, affecting the flow of ions across cell membranes and altering cellular excitability and function.
Comparison with Similar Compounds
4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
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4-[(4-chlorophenyl)methyl]-1-(pyridin-4-yl)piperidine-4-carboxylic acid: : This compound has a pyridine ring instead of a pyrrolopyrimidine moiety, which may result in different chemical reactivity and biological activity.
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4-[(4-chlorophenyl)methyl]-1-(quinolin-4-yl)piperidine-4-carboxylic acid: : This compound contains a quinoline ring, which may confer different pharmacological properties compared to the pyrrolopyrimidine-containing compound.
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4-[(4-chlorophenyl)methyl]-1-(benzimidazol-4-yl)piperidine-4-carboxylic acid: : This compound features a benzimidazole ring, which may affect its interaction with molecular targets and its overall biological activity.
The uniqueness of 4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
